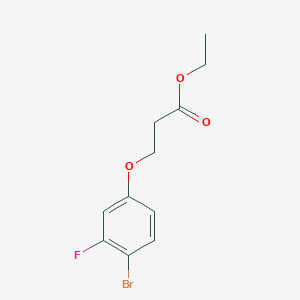

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromo-3-fluorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYMNNWDZDAAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Bromination of Fluorophenol Derivatives

Selective bromination is a critical step to introduce the bromine atom at the 4-position of the 3-fluorophenyl ring. According to European Patent EP0384043A2, selective bromination methods for preparing brominated intermediates involve:

- Using halogen sources such as bromine or brominating agents under controlled conditions

- Employing solvents and catalysts that favor regioselective bromination at the desired aromatic position

- Conducting the reaction under inert atmospheres (e.g., nitrogen) to minimize by-product formation

- Optionally adding antioxidants like t-butylcatechol or butylated hydroxytoluene (BHT) to reduce side reactions

The patent also details that the bromination can be performed on phenol or phenylcarbonyl precursors, with molar ratios carefully controlled to avoid over-bromination. Typical solvents include polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or acetonitrile, which facilitate selective substitution.

Formation of the Phenoxy Ether Linkage

The phenoxy linkage between the bromofluorophenyl ring and the propanoate chain is typically formed through nucleophilic aromatic substitution or Williamson ether synthesis:

- A substituted phenol (4-bromo-3-fluorophenol) is reacted with a suitable alkyl halide or haloester (e.g., 3-chloropropanoate or 3-bromopropanoate derivatives)

- The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol and generate the phenoxide ion

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance nucleophilicity and solubility

- The reaction temperature is controlled typically between ambient and 100°C to optimize yield and minimize side reactions

This step ensures the formation of the 3-(4-bromo-3-fluorophenoxy)propanoate intermediate.

Esterification to Ethyl Ester

The final step involves converting the carboxylic acid or acid derivative of the propanoate moiety to its ethyl ester form:

- Esterification can be achieved by reacting the acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux

- Alternatively, ethylation can be performed using ethyl halides under basic conditions if starting from the acid salt

- Reaction monitoring ensures complete conversion without hydrolysis or transesterification side reactions

This step yields Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate in high purity suitable for further applications.

Solubility and Stock Solution Preparation

For practical handling and formulation, this compound's solubility data guide preparation of stock solutions, as detailed by GlpBio:

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.63 | 0.73 | 0.36 |

| 5 mg | 18.17 | 3.63 | 1.82 |

| 10 mg | 36.35 | 7.27 | 3.63 |

The compound is soluble in solvents such as DMSO, PEG300, Tween 80, corn oil, and water mixtures, with specific protocols for preparing clear solutions by sequential solvent addition and physical methods like vortexing or ultrasound.

Summary Table of Preparation Parameters

Research Findings and Considerations

- The selective bromination method described in EP0384043A2 provides a robust, scalable route to brominated intermediates with minimized side products, crucial for high-purity target compounds.

- The use of polar aprotic solvents and bases enhances reaction efficiency in the ether formation step, consistent with classical organic synthesis principles.

- Solubility and formulation data from GlpBio enable practical application in biological or chemical studies, ensuring reproducible preparation of working solutions.

- Reaction times vary from 15 minutes to 24 hours depending on step and scale, with temperature and atmosphere control critical to optimize yield and purity.

Scientific Research Applications

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: this compound is employed in the production of specialty chemicals and materials, contributing to the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoate Esters

(a) Ethyl 3-(4-Fluorophenyl)-3-oxo-2-(hydrazono)propanoate (3c)

- Structure: Contains a 4-fluorophenyl group and a hydrazono-functionalized propanoate chain.

- Key Differences: The 3-oxo and hydrazono groups enhance reactivity in cyclization or condensation reactions, unlike the target compound’s ether linkage. The absence of bromine reduces steric bulk and electrophilicity .

- Applications : Likely used in heterocyclic synthesis (e.g., pyrazoles) .

(b) Ethyl 3-Oxo-3-[3-(Trifluoromethoxy)Phenyl]Propanoate

- Structure : Features a trifluoromethoxy (-OCF₃) substituent, a stronger electron-withdrawing group than bromine or fluorine.

- Key Differences : The -OCF₃ group increases electrophilicity and metabolic stability, making this compound relevant in medicinal chemistry. The molecular weight (~308 g/mol ) is higher than the target compound’s .

- Applications: Potential use in drug design for CNS or antimicrobial agents .

(c) Ethyl 3-(2-Furyl)Propanoate

- Structure : Incorporates a furan ring instead of a halogenated benzene.

- Key Differences : The furan’s electron-rich nature enables participation in Diels-Alder reactions, contrasting with the target’s electron-deficient aromatic ring. Lower molecular weight (~168 g/mol ) and higher solubility in polar solvents are expected .

- Applications : Used in fragrance synthesis or as a diene in cycloadditions .

Hydroxy- and Heterocycle-Functionalized Propanoates

(a) Ethyl 3-(4-Bromo-2-(Trifluoromethoxy)Phenyl)-3-Hydroxypropanoate

- Structure : Combines bromo , trifluoromethoxy , and hydroxy groups on the phenyl ring.

- Key Differences : The 3-hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. The trifluoromethoxy substituent increases lipophilicity compared to the target compound .

- Applications: Potential intermediate for antiviral or antifungal agents .

(b) Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-Yl]Propanoate

- Structure: Contains a thiazolidinone ring with an aminomethylene group.

- Key Differences: The thiazolidinone core is bioactive, enabling antibacterial and antifungal activity, unlike the target compound’s inert ester functionality. Higher molecular complexity (~302 g/mol) and sulfur content influence redox properties .

- Applications : Antimicrobial drug development .

Ethyl 2-(2-Bromobenzyl)-3-(Phenylamino)Propanoate (13)

- Structure: Features a bromobenzyl group and a phenylamino substituent.

- Key Differences: The benzyl-bromine and amino groups facilitate asymmetric catalysis (e.g., Buchwald-Hartwig amination). The spatial arrangement differs significantly from the target’s planar phenoxy group .

- Applications : Synthesis of chiral amines for pharmaceuticals .

Biological Activity

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 275.11 g/mol. The compound features a propanoate backbone with a phenoxy group that includes both bromine and fluorine substituents. These halogens significantly enhance the compound's lipophilicity and binding affinity towards biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom increases membrane permeability, facilitating better absorption into cells, while the bromine atom may enhance receptor binding affinity. This dual interaction can modulate various biological pathways, potentially leading to therapeutic effects.

1. Anticancer Properties

Research suggests that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, preliminary data indicate that the compound may be effective against prostate cancer cells, showing promise as a lead compound for further development in cancer therapy .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, suggesting potential applications in treating inflammatory diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Reported modulation of inflammatory markers in vitro, indicating potential for treating chronic inflammatory conditions. |

| Study C | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in animal models. |

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example:

- Substitution Reaction : Reacting 4-bromo-3-fluorophenol with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux conditions. This method leverages the phenol's nucleophilic oxygen attacking the alkyl halide.

- Esterification : Reacting 3-(4-bromo-3-fluorophenoxy)propanoic acid with ethanol using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization.

- Reference : Similar substitution strategies are used for ethyl 3-(2-chlorophenyl)propanoate synthesis , and esterification methods align with protocols for fluorophenyl derivatives .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), bromo-fluorophenyl protons (aromatic splitting patterns), and propanoate backbone.

- FT-IR : Ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹; aryl C-Br and C-F stretches at ~500–700 cm⁻¹.

- HRMS : Verify molecular ion [M+H]⁺ matching C₁₁H₁₁BrFO₃ (exact mass ~297.0).

- Reference : Structural validation for brominated propanoate esters follows protocols akin to 3-(4-bromophenyl)propionic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluorophenoxy group in catalytic systems?

- Methodological Answer : The electron-withdrawing bromo and fluoro substituents activate the phenoxy ring for electrophilic or nucleophilic reactions. For example:

- Reductive Catalysis : In lignin deconstruction studies, metal catalysts (e.g., Pd/C) stabilize phenolic intermediates via hydrogenolysis. The bromo group may act as a directing group, while fluorine enhances stability against oxidation .

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura coupling with boronic acids, while fluorine modulates electronic effects. Optimize using Pd(PPh₃)₄ and base (e.g., Na₂CO₃) in THF/water.

- Reference : Analogous catalytic stabilization is observed in ethyl 3-(4-hydroxyphenyl)propanoate systems .

Q. How do steric and electronic effects of substituents influence regioselectivity in derivative synthesis?

- Methodological Answer :

- Electronic Effects : The para-bromo meta-fluoro arrangement creates a polarized aryl ring, favoring electrophilic attack at the ortho position to fluorine.

- Steric Effects : The bulky ethyl ester group may hinder reactions at the propanoate chain. For substitution, prioritize mild conditions (e.g., low-temperature halogen exchange).

- Case Study : Compare with ethyl 3-(2-fluorophenyl)-3-oxopropanoate, where fluorine’s ortho effect directs oxidation/reduction pathways .

- Experimental Design : Use DFT calculations to map charge distribution and validate with kinetic studies.

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for brominated propanoate esters: How to resolve?

- Methodological Answer :

- Potential Causes : Polymorphism, purity differences, or measurement conditions (e.g., heating rate).

- Resolution :

Reproduce synthesis using anhydrous conditions (e.g., exclude EtOH traces) .

Characterize purity via HPLC (≥95% threshold) and DSC for polymorph identification.

Cross-reference with analogs (e.g., ethyl 3-(4-hydroxyphenyl)propanoate melts at 40–42°C vs. brominated variants).

Application-Oriented Questions

Q. Can this compound serve as a monomer in polymer chemistry?

- Methodological Answer :

- Polyester Synthesis : Co-polymerize with diols (e.g., ethylene glycol) via transesterification. Monitor molecular weight via GPC.

- Functionalization : Hydrolyze the ester to the carboxylic acid for coordination polymers. Use LiOH in THF/water .

- Reference : Similar strategies apply to 3-(4-methoxyphenyl)propanoic acid derivatives .

Safety & Handling

Q. What safety protocols are critical for handling brominated fluorophenoxy esters?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis.

- Waste Disposal : Quench reactive intermediates (e.g., NaHCO₃ for acids) and dispose via halogenated waste streams.

- Reference : Align with SDS guidelines for 3-(4-hydroxy-3-nitrophenyl)propanoic acid (AN-2885) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.